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Compound of Interest

Compound Name: Roridin J

Cat. No.: B1233049 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Roridin J, a potent mycotoxin belonging

to the trichothecene family. It details its structural classification, mechanism of action, and

relevant biological data, offering a comprehensive resource for professionals in toxicology,

pharmacology, and drug development.

Classification of Roridin J
The trichothecenes are a large family of over 200 sesquiterpenoid mycotoxins produced by

various fungal genera, including Myrothecium, Stachybotrys, and Fusarium. These compounds

are characterized by a common tricyclic 12,13-epoxytrichothec-9-ene (EPT) core structure,

which is essential for their biological activity. The family is broadly divided into four main types

—A, B, C, and D—based on the substitution patterns on this core structure.

Roridin J is classified as a Type D trichothecene. This classification is defined by a key

structural feature: a macrocyclic ring that forms a bridge between the C-4 and C-15 positions of

the EPT core. This macrocyclic ester linkage distinguishes Type D from the "simple"

trichothecenes of Types A, B, and C, and contributes significantly to its high toxicity. Roridins,

along with other related compounds like verrucarins and satratoxins, are prominent members of

this macrocyclic subgroup.

Caption: Classification of Roridin J within the trichothecene family.
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Mechanism of Action
The primary molecular target of trichothecenes is the eukaryotic ribosome. By binding to the

peptidyl transferase center on the 60S ribosomal subunit, these toxins inhibit protein synthesis.

This disruption can block the initiation, elongation, or termination steps of translation, leading to

a rapid cessation of protein production and subsequent cell death.

This interaction with the ribosome triggers a cellular stress cascade known as the ribotoxic

stress response. This response involves the activation of several mitogen-activated protein

kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and ERK-1/2. The activation of

these signaling pathways is a critical event that mediates the downstream toxic effects of

trichothecenes, including the induction of apoptosis (programmed cell death), inflammation,

and alterations in gene expression. For instance, some macrocyclic trichothecenes like Roridin

E have been shown to induce endoplasmic reticulum (ER) stress-dependent apoptosis in

cancer cells.[1]
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Caption: Signaling pathway of Roridin J-induced ribotoxic stress.

Quantitative Biological Data
While specific cytotoxicity data for Roridin J is not readily available in the surveyed literature,

extensive data exists for closely related Type D macrocyclic trichothecenes. This comparative

data underscores the high potency of this compound class. The cytotoxicity is typically

measured as the half-maximal inhibitory concentration (IC₅₀), indicating the concentration of a

substance needed to inhibit a biological process by 50%. The values presented below are from

studies on various human and animal cell lines.

Compound Cell Line IC₅₀ Value (µM) Reference

Roridin A Brine Shrimp Larvae 2.8 [2]

Roridin D Soft-tissue Sarcoma 0.00095 [3]

Roridin E Breast Cancer Cells 0.00002 - 0.00005 [4]

Roridin E Mammalian Cell Lines 0.00174 - 0.00768 [4]

Roridin L-2 Soft-tissue Sarcoma 0.030 [3]

Verrucarin A Soft-tissue Sarcoma 0.00029 [3]

Mytoxin B Soft-tissue Sarcoma 0.00084 [3]

16-Hydroxyroridin E Soft-tissue Sarcoma 0.046 [3]

Note: The extremely low IC₅₀ values (in the nanomolar and even picomolar range) highlight the

potent cytotoxic nature of macrocyclic trichothecenes.

Key Experimental Protocols
The characterization of Roridin J and other trichothecenes relies on standardized in vitro

assays to determine their biological effects. Below are methodologies for two fundamental

experiments.

Cytotoxicity Assessment using MTT Assay
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The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell metabolic activity, which serves as an indicator of cell viability and

cytotoxicity.

Protocol:

Cell Seeding: Plate cells in a 96-well microplate at a predetermined density (e.g., 5,000-

10,000 cells/well) and incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of Roridin J (or other trichothecenes) in the

appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of

the compound dilutions. Include wells with untreated cells as a negative control and a

solvent control if applicable.

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with

5% CO₂.

MTT Addition: Add 10-20 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well

and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells

will reduce the yellow MTT to purple formazan crystals.

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a

solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer,

to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a

microplate reader at a wavelength between 550 and 600 nm.

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. The

IC₅₀ value is determined by plotting the percentage of viability against the log of the

compound concentration and fitting the data to a dose-response curve.
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Caption: Experimental workflow for the MTT cytotoxicity assay.
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Protein Synthesis Inhibition Assay
This assay directly measures the primary toxic effect of trichothecenes by quantifying the

incorporation of radiolabeled amino acids into newly synthesized proteins.

Protocol:

Cell Culture and Treatment: Culture cells (e.g., BHK-21 fibroblasts) to a suitable confluency.

Expose the cells to various concentrations of the trichothecene toxin for a short period (e.g.,

30 minutes).

Radiolabeling: Add a radiolabeled amino acid, such as [¹⁴C]-leucine, to the culture medium.

Incubation: Incubate the cells for an additional period (e.g., 60 minutes) to allow for the

incorporation of the radiolabeled amino acid into newly synthesized proteins.

Cell Lysis and Protein Precipitation: Terminate the incubation and wash the cells to remove

unincorporated radiolabel. Lyse the cells and precipitate the proteins using an agent like

trichloroacetic acid (TCA).

Quantification: Collect the precipitated protein on a filter. The radioactivity incorporated into

the protein is then measured using a scintillation counter.

Data Analysis: The level of protein synthesis inhibition is calculated by comparing the

radioactivity in treated cells to that in untreated control cells. The results can be used to

determine the concentration of toxin that causes 50% inhibition of protein synthesis (IC₅₀).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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